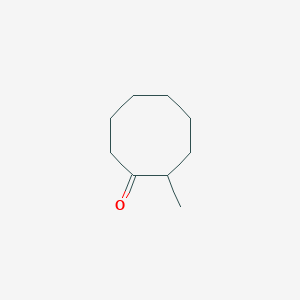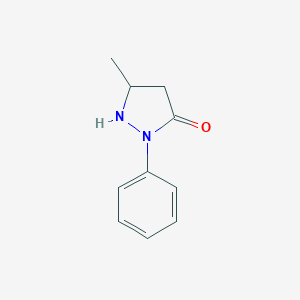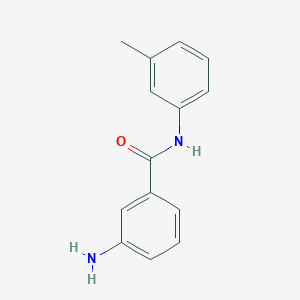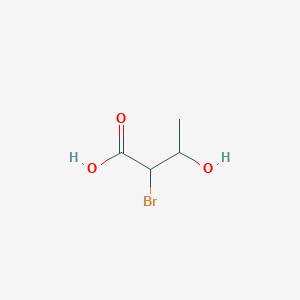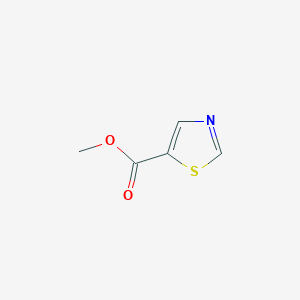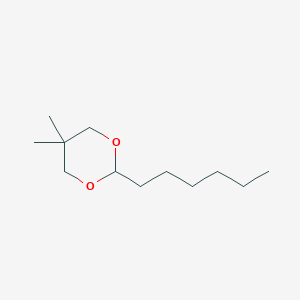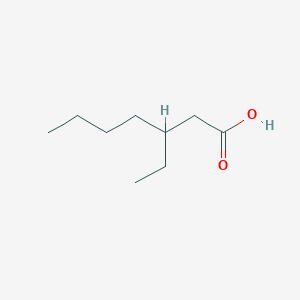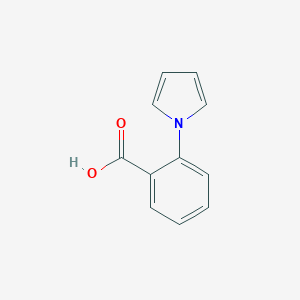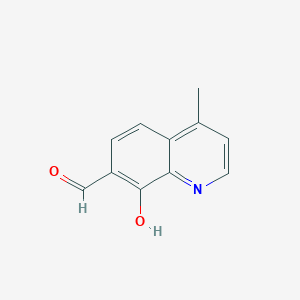
8-Hydroxy-4-methylquinoline-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-4-methylquinoline-7-carbaldehyde, also known as 8-HMQ, is a versatile organic compound that has gained significant attention in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and is widely used as a chelating agent in analytical chemistry, biochemistry, and pharmaceuticals. In
Mécanisme D'action
The mechanism of action of 8-Hydroxy-4-methylquinoline-7-carbaldehyde is based on its ability to form stable metal complexes with metal ions. The metal complexes formed by 8-Hydroxy-4-methylquinoline-7-carbaldehyde can interact with various biological molecules, such as proteins and nucleic acids, and modulate their functions. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication.
Effets Biochimiques Et Physiologiques
8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have various biochemical and physiological effects, depending on the metal ion it chelates and the biological system it interacts with. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have antioxidant properties by chelating iron ions, which can generate reactive oxygen species in biological systems. Furthermore, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have neuroprotective effects by chelating zinc ions, which can contribute to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
8-Hydroxy-4-methylquinoline-7-carbaldehyde has several advantages for lab experiments, including its high stability and solubility in various solvents. It is also relatively easy to synthesize and has a low cost. However, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has some limitations, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop new analytical methods for the detection and quantification of metal ions using 8-Hydroxy-4-methylquinoline-7-carbaldehyde as a chelating agent. Additionally, the development of new synthetic methods for 8-Hydroxy-4-methylquinoline-7-carbaldehyde and its derivatives can lead to the discovery of new properties and applications.
Conclusion:
In conclusion, 8-Hydroxy-4-methylquinoline-7-carbaldehyde is a versatile organic compound with various scientific research applications. Its ability to form stable metal complexes makes it a valuable tool for analytical chemistry, biochemistry, and pharmaceuticals. The future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde are promising and can lead to the discovery of new properties and applications.
Méthodes De Synthèse
The synthesis of 8-Hydroxy-4-methylquinoline-7-carbaldehyde involves the reaction of 8-hydroxyquinoline with paraformaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a condensation reaction, which results in the formation of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
8-Hydroxy-4-methylquinoline-7-carbaldehyde has a wide range of scientific research applications, including analytical chemistry, biochemistry, and pharmaceuticals. It is commonly used as a chelating agent to form metal complexes, which can be used for the detection and quantification of metal ions in various samples. 8-Hydroxy-4-methylquinoline-7-carbaldehyde has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
Numéro CAS |
13785-26-7 |
|---|---|
Nom du produit |
8-Hydroxy-4-methylquinoline-7-carbaldehyde |
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
8-hydroxy-4-methylquinoline-7-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-12-10-9(7)3-2-8(6-13)11(10)14/h2-6,14H,1H3 |
Clé InChI |
LXTBATDLJYJYLU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=C(C2=NC=C1)O)C=O |
SMILES canonique |
CC1=C2C=CC(=C(C2=NC=C1)O)C=O |
Synonymes |
7-Quinolinecarboxaldehyde,8-hydroxy-4-methyl-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



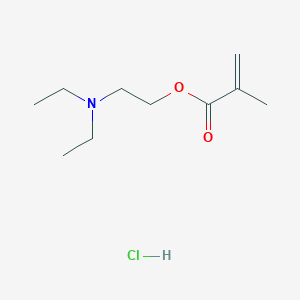
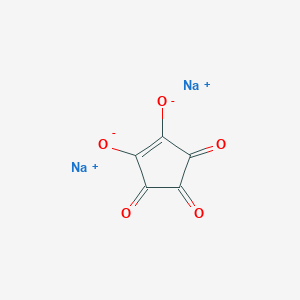
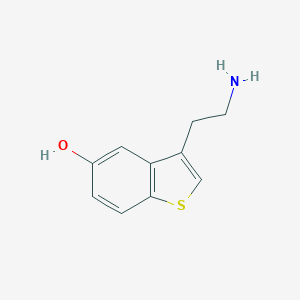
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

